Oligomycin A, Streptomyces

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

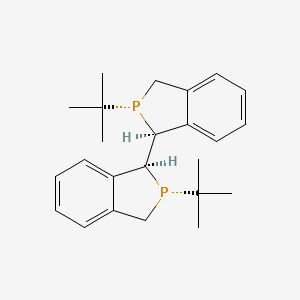

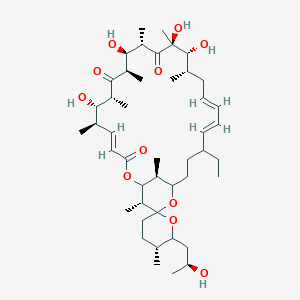

Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, making it a valuable tool in biochemical research. The compound has a complex structure, characterized by a 26-membered lactone ring with multiple hydroxyl groups and a spiroketal moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oligomycin A is primarily obtained through fermentation of Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of oligomycin A. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of oligomycin A follows similar fermentation processes but on a larger scale. Optimization of culture conditions, such as nutrient composition, pH, and temperature, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity oligomycin A .

Chemical Reactions Analysis

Types of Reactions: Oligomycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide yields 33-dehydrooligomycin A .

Common Reagents and Conditions:

Oxidation: Dimethyl sulfoxide is commonly used for oxidation reactions involving oligomycin A.

Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydroxylamine.

Major Products:

Oxidation: 33-dehydrooligomycin A

Reduction: Reduced derivatives of oligomycin A

Substitution: Various substituted oligomycin derivatives

Scientific Research Applications

Oligomycin A has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the structure and function of ATP synthase.

Biology: Employed in studies of mitochondrial function and bioenergetics.

Industry: Utilized in the development of new antibiotics and as a biochemical tool in drug discovery.

Mechanism of Action

Oligomycin A exerts its effects by inhibiting the proton channel (F_O subunit) of ATP synthase. This inhibition prevents the phosphorylation of ADP to ATP, thereby disrupting the production of cellular energy. The binding of oligomycin A to the c-ring of ATP synthase blocks proton translocation, leading to a significant reduction in electron flow through the electron transport chain .

Comparison with Similar Compounds

- Oligomycin B

- Oligomycin C

- Rutamycin B

Comparison: Oligomycin A, B, and C are chemically similar, with slight variations in their structures. All three compounds inhibit ATP synthase, but oligomycin A is often preferred in research due to its higher potency and specificity. Rutamycin B, another related macrolide, shares similar inhibitory properties but differs in its molecular structure .

Oligomycin A stands out due to its unique spiroketal moiety and its potent inhibitory effects on ATP synthase, making it a valuable tool in various fields of scientific research.

Properties

Molecular Formula |

C45H74O11 |

|---|---|

Molecular Weight |

791.1 g/mol |

IUPAC Name |

(4E,5'R,6R,7S,8R,10R,11R,12S,14S,15R,16S,18E,20E,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31+,32+,33-,34?,35?,36?,38+,40-,41?,42-,44+,45?/m1/s1 |

InChI Key |

MNULEGDCPYONBU-VVXVDZGXSA-N |

Isomeric SMILES |

CCC\1CCC2[C@@H](C([C@H](C3(O2)CC[C@H](C(O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)